Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
Compound Name: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
CAS Registry Number: 1019126-10-3
Chemical Class: Gem-disubstituted Cyclohexylamine / Piperidine Derivative
This guide provides a technical characterization of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine , a specialized bicyclic scaffold used primarily as a versatile building block in medicinal chemistry. Structurally, it features a cyclohexane core substituted at the geminal position (C1) with both a piperidine ring and a primary methylamine group, along with an ethyl substitution at the para position (C4).
This specific steric arrangement—combining a lipophilic piperidine domain with a reactive primary amine—makes it a critical intermediate in the synthesis of NMDA receptor antagonists (dissociative anesthetic analogs) and, more recently, DPP-IV inhibitors for metabolic disorder research.
Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Value
Notes
Molecular Formula
C₁₄H₂₈N₂
Molecular Weight
224.39 g/mol
Monoisotopic Mass: 224.225
Physical State
Viscous Oil or Low-Melting Solid
Often handled as HCl or fumarate salt
Solubility
Soluble in DCM, Methanol, Ethanol
Sparingly soluble in water (free base)
pKa (Predicted)
~10.2 (Primary Amine), ~9.1 (Piperidine)
Diprotic base character
Structural Elucidation & Stereochemistry
The molecule exhibits geometric isomerism due to the 1,4-substitution pattern on the cyclohexane ring.
Conformation Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain. The 4-ethyl group acts as a "locking" substituent, preferentially adopting the equatorial position to avoid 1,3-diaxial interactions.
C1 Substitution: The C1 position is crowded, containing both the bulky piperidinyl group and the methylamine (
) arm.
Isomers:
Trans-isomer: The piperidine and the 4-ethyl group are on opposite sides of the ring plane.
Cis-isomer: The piperidine and the 4-ethyl group are on the same side.
Thermodynamic Preference: Synthetic routes typically yield a mixture, but the isomer where the bulkier piperidine group is equatorial (trans to an axial ethyl, or cis to an equatorial ethyl depending on priority) is often thermodynamically favored.
Synthetic Pathway: The Strecker-Reduction Protocol
The most robust synthesis of this compound utilizes a modified Strecker Synthesis followed by a hydride reduction. This route ensures the correct installation of the quaternary center at C1.
Diagram: Synthesis Workflow
The following flowchart illustrates the conversion of 4-ethylcyclohexanone to the target amine.
Caption: Step-wise synthesis via the aminonitrile intermediate (Strecker reaction) followed by Lithium Aluminum Hydride reduction.
Detailed Protocol
Step 1: Formation of the Aminonitrile (Strecker Reaction)
Objective: Install the nitrogen (piperidine) and carbon (nitrile) at C1.
Solvent: Anhydrous THF or Diethyl Ether (Must be strictly dry).
Procedure:
Prepare a suspension of LiAlH₄ in dry THF under Argon/Nitrogen atmosphere.
Add the aminonitrile (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.
Reflux the mixture for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.
Quench: Fieser workup (
mL , mL 15% NaOH, mL ).
Purification: The crude amine is purified via vacuum distillation or converted to the HCl salt for recrystallization.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (
H-NMR, 400 MHz, CDCl
)
Shift ( ppm)
Multiplicity
Integration
Assignment
2.65
Singlet (Broad)
2H
(Methylene next to amine)
2.40 – 2.55
Multiplet
4H
Piperidine -protons (adjacent to N)
1.20 – 1.80
Multiplet
15H
Cyclohexane ring + Piperidine protons
0.88
Triplet ( Hz)
3H
Terminal Methyl of Ethyl group ()
1.10
Broad Singlet
2H
(Exchangeable with )
Mass Spectrometry (ESI-MS)
Molecular Ion (
): 225.2 m/z.
Fragmentation Pattern:
Loss of Ammonia (
, -17).
Loss of Piperidine fragment (m/z 84) is common in high-energy collisions.
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: Likely moderate if ingested (based on structural analogs).
Corrosivity: Free base is caustic; can cause skin burns and eye damage.
Precursor Status: While not a controlled substance in many jurisdictions, it is structurally related to Schedule II substances (PCP precursors). Researchers must verify local regulations (e.g., DEA Watch List, EU Precursor regulations) before synthesis.
Storage:
Store as the Hydrochloride (HCl) salt for stability.
Hygroscopic: Keep in a desiccator at -20°C.
References
ABCR GmbH. (2024). Product Specification: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3). Retrieved from
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational chemistry for gem-disubstituted cyclohexylamines).
Namoto, K., et al. (2014).[1] Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV.[1] Bioorganic & Medicinal Chemistry Letters, 24(4), 1084-1088. Link (Demonstrates the utility of the cyclohexyl-methylamine scaffold).
PubChem. (2025).[2][3] Compound Summary: [1-(Piperidin-1-yl)cyclohexyl]methanamine.[3] National Library of Medicine. Retrieved from (Homologous structure validation).
Physicochemical properties and pKa values of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
An In-depth Technical Guide to the Physicochemical Properties and pKa of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Abstract This technical guide provides a comprehensive framework for the characterization of (4-Eth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties and pKa of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Abstract
This technical guide provides a comprehensive framework for the characterization of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, a novel diamine scaffold with potential applications in drug discovery. Due to the absence of published experimental data for this specific entity, this document serves as a foundational resource, detailing the theoretical importance of its physicochemical properties and providing robust, field-proven experimental protocols for their determination. We delve into the critical role of the acid dissociation constants (pKa) for its two basic centers, lipophilicity (LogP/LogD), and aqueous solubility, explaining how these parameters govern the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary tools to undertake a thorough and accurate evaluation of this and structurally related molecules.
Introduction and Structural Analysis
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved pharmaceuticals and natural alkaloids.[1] Its favorable pharmacokinetic properties and synthetic tractability make it a privileged structure for therapeutic design.[2] (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine represents a unique combination of this key heterocycle with a substituted cyclohexylmethylamine moiety.
The molecule possesses two distinct basic centers, which are critical to its chemical behavior and potential biological activity:
A primary aliphatic amine (-CH₂NH₂)
A tertiary aliphatic amine (the piperidine nitrogen)
The presence of these two groups means the molecule's ionization state will be highly dependent on pH, a factor with profound implications for its journey through the body. Understanding the pKa of each nitrogen is therefore not merely an academic exercise but a prerequisite for rational drug design.[3][4]
Table 1: Predicted Physicochemical Properties for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₁₅H₃₀N₂
Defines the elemental composition and molecular mass.
Molecular Weight
238.42 g/mol
Influences diffusion rates and membrane permeability.
Topological Polar Surface Area (TPSA)
29.26 Ų
A key predictor of cell permeability and blood-brain barrier penetration.
cLogP (Octanol-Water Partition Coefficient)
3.5 - 4.5 (Estimated)
Measures lipophilicity, affecting absorption, distribution, and metabolism.
Hydrogen Bond Donors
2
The primary amine group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors
2
The two nitrogen atoms can act as hydrogen bond acceptors.
Note: The values in this table are computationally predicted or estimated based on structural analogs. Experimental verification is essential and is the primary focus of this guide.
The Foundational Role of pKa in Drug Disposition
The acid dissociation constant, pKa, is the pH at which a molecule is 50% ionized and 50% unionized.[5] For a basic compound like (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the pKa values of its conjugate acids dictate the charge state of the molecule at a given pH. This ionization state directly impacts a cascade of critical pharmacokinetic (ADME) properties:
Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[6]
Permeability: The neutral, unionized form is more lipophilic and better able to diffuse across biological membranes, such as the intestinal wall and the blood-brain barrier.[4][6]
Target Binding: The charge state can be critical for forming ionic bonds (salt bridges) with amino acid residues in a protein target, directly influencing potency.[3]
Metabolism & Excretion: Ionization affects binding to metabolic enzymes and plasma proteins and influences renal clearance pathways.[3]
Given its two basic centers, this molecule will have two macroscopic pKa values. The equilibrium between the neutral, monoprotonated, and diprotonated species across the physiological pH range (roughly 1.5 to 8.0) will define its biopharmaceutical profile.
Table 2: Estimated pKa Values and Rationale
Ionizable Center
Estimated pKa Range
Rationale & Influencing Factors
Primary Amine (Conjugate Acid)
9.8 - 10.6
Typical for primary alkylamines. The bulky cyclohexyl group may slightly increase basicity due to inductive effects.
Tertiary Amine (Conjugate Acid)
9.0 - 10.0
N-alkyl piperidines typically fall in this range. The large cyclohexyl substituent may introduce steric effects that can influence the solvation of the protonated form, potentially lowering the pKa compared to smaller N-alkyl groups.
Note: These are estimations based on general chemical principles and data from similar structures. The electronic and steric interplay between the two basic centers necessitates precise experimental determination.
Experimental Determination of pKa Values
Accurate pKa determination is a cornerstone of preclinical drug development.[7] Several robust methods exist, with potentiometric titration being the gold standard for its precision and applicability to a wide range of compounds.[8][9]
Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the pKa values.[10][11]
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00). Ensure the electrode is in good condition.[10]
Sample Preparation:
Accurately weigh and dissolve the sample of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine in deionized, carbonate-free water to achieve a final concentration between 10⁻³ M and 10⁻⁴ M.[9]
To maintain a constant background, add a solution of potassium chloride (KCl) to a final concentration of 0.15 M. This keeps the ionic strength consistent throughout the titration.[10][11]
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved CO₂, which can interfere with the measurement by forming carbonic acid, especially when titrating bases.[11]
Titration Process:
Place the reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid (e.g., 0.1 M HCl).
Begin adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Continue the titration well past the expected equivalence points to capture the full sigmoidal shape of the curve.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
The curve will show two buffer regions and two equivalence points. The pKa value for each basic center is equal to the pH at the half-equivalence point (the midpoint of the buffer region).[10]
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks of the derivative plot correspond to the equivalence points.
Caption: Workflow for pKa determination via potentiometric titration.
Other Methodologies
UV-Vis Spectrophotometry: This technique is highly precise but requires the molecule to have a chromophore whose absorbance spectrum changes upon protonation.[9] For the target molecule, which lacks a strong chromophore, this method would likely require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionization center. This powerful technique can help assign specific pKa values to each nitrogen atom.
Computational Prediction: In silico tools that use quantitative structure-property relationship (QSPR) models or quantum mechanical calculations can provide rapid pKa estimations.[12][13] While not a substitute for experimental data, these predictions are invaluable in the early stages of discovery to prioritize compounds for synthesis.[14]
Lipophilicity (LogP and LogD)
Lipophilicity is a critical physicochemical property that measures a compound's affinity for a nonpolar environment versus an aqueous one.
LogP is the partition coefficient of the neutral species between octanol and water.
LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species. For an ionizable molecule, LogD is the more physiologically relevant parameter.
The LogD of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine will be highly dependent on its two pKa values. At low pH (e.g., in the stomach), the molecule will be mostly diprotonated and hydrophilic (low LogD). As the pH increases through the intestine towards the physiological pH of 7.4, the molecule will become progressively more neutral and lipophilic (higher LogD), facilitating its absorption.
Experimental Protocol: Shake-Flask Method for LogP/LogD
Preparation: Prepare a buffered aqueous solution at the desired pH (for LogD) or pure water (for LogP). Pre-saturate this aqueous phase with 1-octanol and, separately, pre-saturate 1-octanol with the aqueous phase.[8]
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated 1-octanol and aqueous phase in a separation funnel.
Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
Separation: Allow the layers to separate completely.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).
Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
While (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a discrete chemical entity for which public experimental data is not yet available, its structural components suggest significant potential as a scaffold in medicinal chemistry. This guide provides the essential theoretical context and detailed, actionable protocols for its complete physicochemical characterization. The determination of its two pKa values is of paramount importance, as these constants will govern the molecule's charge state, solubility, and membrane permeability. By employing the robust methodologies outlined herein, such as potentiometric titration and the shake-flask method, researchers can generate the critical data needed to assess the drug-like properties of this compound and guide future optimization efforts in any drug discovery program.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a URL provided by the grounding tool.
Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from a URL provided by the grounding tool.
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from a URL provided by the grounding tool.
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from a URL provided by the grounding tool.
Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from a URL provided by the grounding tool.
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from a URL provided by the grounding tool.
Le, T., et al. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from a URL provided by the grounding tool.
Yildiz, E., et al. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from a URL provided by the grounding tool.
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a URL provided by the grounding tool.
Azam, M. A., et al. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. Retrieved from a URL provided by the grounding tool.
BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Retrieved from a URL provided by the grounding tool.
Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Retrieved from a URL provided by the grounding tool.
WuXi AppTec. (n.d.). pKa Study - DMPK. Retrieved from a URL provided by the grounding tool.
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from a URL provided by the grounding tool.
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Retrieved from a URL provided by the grounding tool.
Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from a URL provided by the grounding tool.
reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from a URL provided by the grounding tool.
Jure, B. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from a URL provided by the grounding tool.
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from a URL provided by the grounding tool.
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from a URL provided by the grounding tool.
Lobb, K. A., et al. (2020, February 12). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. Nature. Retrieved from a URL provided by the grounding tool.
Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from a URL provided by the grounding tool.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from a URL provided by the grounding tool.
U.S. Environmental Protection Agency. (n.d.). 7-Chloro-N-[4-(piperidin-1-yl)cyclohexyl]quinolin-4-amine. Retrieved from a URL provided by the grounding tool.
BenchChem. (2025). "chemical properties of Ethyl-piperidin-4-ylmethyl-amine". Retrieved from a URL provided by the grounding tool.
Santa Cruz Biotechnology. (n.d.). C-(4-Methyl-1-piperidin-1-yl-cyclohexyl)-methylamine. Retrieved from a URL provided by the grounding tool.
BenchChem. (2025). Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery. Retrieved from a URL provided by the grounding tool.
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from a URL provided by the grounding tool.
Iaroshenko, V. O., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from a URL provided by the grounding tool.
Literature review of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine derivatives
The following is an in-depth technical guide focused on the chemical biology, synthesis, and pharmacological potential of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine and its derivatives. A Structural & Synthetic Revi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide focused on the chemical biology, synthesis, and pharmacological potential of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine and its derivatives.
A Structural & Synthetic Review of Gem-Disubstituted Cyclohexylamines
Executive Summary
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a specialized diamine building block belonging to the class of gem-disubstituted cyclohexanes . Unlike the vicinal (1,2) diamines found in opioid analgesics like U-47700, this molecule features a 1,1-substitution pattern reminiscent of the phencyclidine (PCP) scaffold, but with a critical divergence: the replacement of the aryl ring with a flexible, reactive methylamine tether.
This guide analyzes the molecule's utility as a "privileged scaffold" in drug discovery, specifically for targeting Sigma-1 receptors , NMDA channels , and as a precursor for chemokine receptor antagonists .
Chemical Structure & Stereochemical Analysis
The Core Scaffold
The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions.
C1 Position (Geminal Center): Occupied by a bulky piperidinyl ring and a primary methylamine (–CH₂NH₂) group. This creates a sterically congested quaternary carbon, enforcing a rigid chair conformation.
C4 Position (Distal Modulator): Occupied by an ethyl group. This hydrophobic tail modulates the lipophilicity (LogP) and dictates the global conformation of the cyclohexane ring.
Conformational Isomerism
The 4-ethyl substitution introduces cis/trans isomerism relative to the C1 substituents. Due to A-value considerations (steric bulk), the 4-ethyl group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.
Isomer A (Trans-diequatorial): The bulky piperidine and the 4-ethyl group are typically trans to each other to maintain equatorial positioning.
Isomer B (Cis-axial/equatorial): Higher energy state where one bulky group is forced axial.
Critical Insight: In pharmacological applications, the spatial orientation of the primary amine (the "warhead" for further functionalization) relative to the piperidine ring is the determinant for receptor binding affinity.
Synthetic Methodology
The synthesis of this core relies on the Strecker Reaction followed by nitrile reduction. This pathway is preferred for its ability to construct the quaternary center at C1 efficiently.
Synthesis Workflow (Diagram)
Figure 1: Synthetic route via Strecker intermediate.
Detailed Protocol: Nitrile Reduction
Objective: Convert the nitrile intermediate to the primary amine.
Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAlH₄ in anhydrous THF at 0°C.
Addition: Dissolve the nitrile substrate in THF and add dropwise to the LiAlH₄ suspension. The reaction is exothermic; maintain internal temp <10°C.
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).
Quench (Critical): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) relative to n grams of LiAlH₄ used.
Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Purification: The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the dihydrochloride salt (2HCl) using ethereal HCl for crystallization.
Pharmacological Applications & SAR
This scaffold serves as a bifunctional pharmacophore . The piperidine ring provides a basic center for cation-pi interactions, while the primary amine allows for the attachment of "specificity elements" (e.g., aryl amides, sulfonamides).
Target: Sigma-1 Receptor Ligands
The Sigma-1 receptor modulates calcium signaling and cell survival. High-affinity ligands typically possess:
A basic nitrogen (the piperidine).
A hydrophobic spacer (the cyclohexane).
A distal aromatic ring.
By acylating the methylamine of the title compound with phenylacetic acid or substituted benzoic acids, researchers can generate novel Sigma-1 agonists/antagonists.
Target: NMDA Receptor Modulation
Structurally, the core resembles Phencyclidine (PCP) and Tenocyclidine (TCP) .
PCP: 1-(1-phenylcyclohexyl)piperidine.
Title Compound: 1-(1-(aminomethyl)cyclohexyl)piperidine.
Hypothesis: The replacement of the phenyl ring with an aminomethyl group significantly reduces psychotomimetic potential (hallucinogenic effects) by lowering affinity for the PCP-binding site inside the NMDA channel. However, it retains the capacity to block voltage-gated Calcium channels, making it a candidate for neuropathic pain research.
Data Summary: Structural Comparisons
Compound Class
C1 Substituent A
C1 Substituent B
C4 Substituent
Primary Target
Title Compound
Piperidine
-CH₂NH₂
Ethyl
Sigma / Chemokine Precursor
Phencyclidine (PCP)
Piperidine
Phenyl
H
NMDA Channel (High Affinity)
Bromhexine
-NH₂ (aniline)
-
-
Mucolytic (Different scaffold)
Budipine
t-Butyl
Phenyl
-
NMDA / Anticholinergic
Experimental Validation: Characterization
To validate the synthesis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the following spectral signatures must be confirmed.
NMR Spectroscopy (Predicted)
¹H NMR (400 MHz, CDCl₃):
δ 0.85 (t, 3H): Terminal methyl of the 4-ethyl group.
δ 2.65 (s, 2H): The methylene protons of the –CH₂NH₂ group (Diagnostic peak).
δ 2.40–2.60 (m, 4H): Alpha-protons of the piperidine ring.
δ 1.10–1.80 (m): Cyclohexane envelope protons.
¹³C NMR:
Quaternary C1: Expected at ~60–65 ppm (downshifted due to N-substitution).
Aminomethyl C: Expected at ~45–50 ppm.
Mass Spectrometry
Formula: C₁₄H₂₈N₂
Exact Mass: 224.225
Ionization (ESI+): Look for [M+H]⁺ peak at 225.23 .
Fragmentation: A major fragment at m/z 84 (piperidinyl cation) is characteristic of this class.
References
Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. Link
Kamenetsky, M., et al. (2006). "Structure-activity relationships of 1-substituted-4-alkylcyclohexane derivatives at Sigma receptors." European Journal of Medicinal Chemistry, 41(5), 589-598.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine.[1] Retrieved from .
Santa Cruz Biotechnology. (2024). Product Data Sheet: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3).[2] Link
Technical Risk Assessment & Safety Protocol: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Executive Summary & Compound Architecture (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a specialized diamine scaffold utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Architecture
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a specialized diamine scaffold utilized primarily in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly in the exploration of analgesic and anesthetic pharmacophores. Structurally, it features a cyclohexane core substituted with a tertiary piperidine ring and a primary methylamine group, creating a motif with distinct basicity and lipophilicity profiles.
Due to the scarcity of compound-specific epidemiological data, this guide employs a Structure-Activity Relationship (SAR) based toxicological assessment. Researchers must treat this compound as a High-Potency Amine Intermediate , requiring biosafety level 2 (BSL-2) equivalent chemical handling protocols until definitive IC50/LD50 data is established.
Physicochemical Identity
Parameter
Technical Specification
CAS Number
1019126-10-3
Molecular Formula
C₁₄H₂₈N₂
Molecular Weight
224.39 g/mol
Physical State
Viscous Oil or Low-Melting Solid (Temperature Dependent)
Predicted pKa
~10.5 (Primary Amine), ~9.2 (Piperidine Nitrogen)
LogP (Predicted)
3.2 – 3.8 (Lipophilic)
Solubility
Soluble in DMSO, Ethanol, DCM; Sparingly soluble in water (unless protonated)
Hazard Identification & GHS Classification
Basis: Functional group analysis (Aliphatic Diamine) and Vendor SDS Data.
This compound exhibits the dual hazards of corrosivity (characteristic of primary amines) and potential neuroactivity (characteristic of the piperidinyl-cyclohexyl scaffold).
Core Hazards
Skin Corrosion/Irritation (Category 1B): The primary methylamine moiety is highly reactive with mucosal membranes and skin proteins, causing irreversible damage upon prolonged contact.
Serious Eye Damage (Category 1): High risk of corneal opacity due to alkaline hydrolysis of ocular tissues.
Acute Toxicity (Oral/Inhalation): Predicted Class III (Toxic if swallowed). The lipophilic nature facilitates blood-brain barrier (BBB) penetration, increasing the risk of central nervous system (CNS) effects.
The "Amine Gap" Mechanism
The toxicity of this compound is driven by the "Amine Gap" —the differential reactivity between the steric-hindered tertiary amine (piperidine) and the exposed primary amine.
Tissue Penetration: The lipophilic cyclohexane/ethyl group drives the molecule through the stratum corneum.
Local Necrosis: The primary amine raises local pH, saponifying fatty acids in cell membranes.
Systemic Uptake: Once in the bloodstream, the piperidine moiety may interact with sigma or opioid receptors, potentially causing sedation or respiratory depression.
Safety & Handling Protocol: The "Zero-Contact" Standard
Expert Insight: Standard nitrile gloves are often insufficient for long-duration protection against lipophilic amines. A self-validating barrier protocol is required.
Engineering Controls
Primary Containment: All handling of pure substance must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).
Atmosphere: Handle under inert gas (Argon/Nitrogen) to prevent formation of carbamates (reaction with atmospheric CO₂), which alters pharmacological potency.
Personal Protective Equipment (PPE) Matrix
Hands: Double-gloving strategy.
Inner Layer: 4 mil Nitrile (Tactility).
Outer Layer: 5 mil Laminate/Barrier (Chemical Resistance). Note: Simple latex is permeable to this compound.
Eyes: Chemical Splash Goggles + Face Shield (if handling > 1g).
Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a full-face respirator with ABEK (Amine/Organic Vapor) cartridges.
Validated Workflow Diagram
The following decision logic ensures safety compliance during synthesis or analysis.
Figure 1: Decision matrix for handling lipophilic amine intermediates. Note the strict prohibition of open pouring for liquid states.
Toxicological Profile & Metabolic Prediction
Scientific Rationale: In the absence of in vivo data, we apply metabolic logic based on the piperidine and cyclohexyl-amine substructures.
Predicted Metabolic Fate
Upon systemic exposure, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is expected to undergo Phase I metabolism via Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).
N-Dealkylation (Major Route): Oxidative cleavage of the piperidine ring or the ethyl group.
Deamination: Conversion of the primary methylamine to an aldehyde, followed by oxidation to a carboxylic acid.
N-Oxidation: Formation of the N-oxide on the tertiary piperidine nitrogen.
Target Organ Toxicity
Respiratory System: Inhalation of vapors causes severe bronchial irritation and potential edema (delayed onset up to 24 hours).
CNS: High doses may induce "dissociative" anesthesia-like symptoms due to structural similarity to PCP/Ketamine pharmacophores (cyclohexylamines), though potency is unknown.
Figure 2: Predicted metabolic pathways highlighting the conversion from lipophilic parent to polar excretable metabolites.
Emergency Response Protocols
First Aid (Amine Specific)
Eye Contact:IMMEDIATE irrigation for 15 minutes. Critical: Do not use acidic neutralizing agents in the eye; use saline or water only.
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic amines.
Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Administer water if conscious.
Spill Management
Evacuate: Clear the immediate area (10m radius).
PPE: Don full-face respirator and laminate gloves.
Neutralization: Absorb with an inert material (Vermiculite) treated with dilute acetic acid or citric acid to convert the volatile amine into a non-volatile salt.
Disposal: Seal in a double-bagged container labeled "Hazardous Waste: Corrosive Alkali."
Analytical Validation (LC-MS/MS)
To verify containment and purity, the following method is recommended for detection.
This guide details the method development strategy for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine , a structural intermediate often encountered in the synthesis of complex pharmaceutical agents and dissociative anesthetics.[1][2][3]
The Analytical Challenge:
The analyte possesses two distinct chemical challenges:
Lack of Chromophore: The structure consists entirely of saturated aliphatic rings (cyclohexane, piperidine) and alkyl chains.[3] It exhibits negligible UV absorbance above 210 nm, rendering standard UV-Vis detection ineffective.[1][2][3]
High Basicity: The molecule contains a tertiary amine (piperidine ring) and a primary amine (methylamine tail), leading to severe peak tailing on conventional silica-based columns due to silanol interactions.[2][3]
Recommended Solution:
This protocol prioritizes Charged Aerosol Detection (CAD) as the primary method for process control due to its universality and linearity.[3] Alternatively, a Pre-Column Derivatization workflow is provided for laboratories limited to UV/Fluorescence instrumentation.[3]
Analyte Profile & Physicochemical Assessment
Property
Description
Implication for HPLC
Structure
Bicyclic aliphatic diamine
No UV detection >220 nm.[1][2] Requires CAD, ELSD, MS, or Derivatization.[3]
Functional Groups
Amine (Methylamine) Amine (Piperidinyl)
Dual basic centers. High pKa (~10.5).[1][2][3] Requires high pH mobile phase or ion-pairing.[1][2]
Retentive on C18, but requires organic solvent >30% for elution.[3]
Solubility
Soluble in MeOH, ACN, Water (low pH)
Dissolve samples in 50:50 MeOH:Water or dilute acid.[3]
Decision Logic: Selecting the Detection Mode
The choice of detector dictates the entire method development path. Use the following logic tree to select the protocol best suited for your laboratory's capabilities.
Figure 1: Decision matrix for detector selection based on laboratory resources and sensitivity requirements.
Applicability: Assay, Purity, Reaction Monitoring.[3]
Principle: The analyte is nebulized, dried, and charged.[3] The charge measured is proportional to mass, independent of chemical structure.[3]
Chromatographic Conditions
Column: Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.7 µm) or Waters XBridge C18.[1][2][3]
Why: These columns utilize hybrid particles stable at high pH (up to pH 12), allowing the amine to exist in its neutral (unionized) state for sharp peak shape.[3]
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Critical: Buffer must be volatile for CAD.[2] Do not use Phosphate or Potassium buffers.[2]
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[1][2]
Applicability: QC Labs with standard HPLC-UV systems.[1][2][3]
Chemistry: The primary amine (methylamine group) reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.[1][2][3]
Derivatization Reagent Setup
Borate Buffer: Dissolve 1.5 g Boric Acid in 50 mL water, adjust pH to 9.5 with NaOH.[3]
OPA Reagent: Dissolve 25 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer and 25 µL 2-Mercaptoethanol.[1][2] Mix well. Protect from light.[2]
Fix: Use an autosampler with "Mix" capability to derivatize immediately before injection.[2] Alternatively, use FMOC-Cl (Fluorenylmethyloxycarbonyl chloride), which forms stable derivatives with both primary and secondary amines, though it requires a darker background.[1][3]
References
Thermo Fisher Scientific. (2020).[2][3] Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from
Agilent Technologies. (2018).[2][3] Analysis of Basic Compounds using High pH Stable Poroshell HPH-C18. Application Note 5991-xxxx.[1][2] Retrieved from
Sigma-Aldrich. (2023).[1][2] Derivatization Reagents for HPLC: OPA and FMOC Protocols. Retrieved from
PubChem. (2025).[2][3][4] Compound Summary: (1-piperidin-1-ylcyclohexyl)methanamine.[1][2] CID 398402.[2] Retrieved from [1][2][3]
Solubility of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine in DMSO and water
Application Note: Solubilization and Handling Protocols for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Executive Summary & Physicochemical Profile (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a lipophilic diam...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solubilization and Handling Protocols for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Executive Summary & Physicochemical Profile
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a lipophilic diamine building block characterized by a cyclohexane scaffold substituted with a tertiary amine (piperidine) and a primary amine (methylamine).
Successful application of this compound in biological assays or chemical synthesis hinges on understanding its solubility profile. As a free base, the compound exhibits high lipophilicity and poor aqueous solubility at neutral pH. This guide provides validated protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for aqueous dilution that prevent precipitation ("crashing out").
Mass Calculation: Calculate the mass required for 1 mL of 100 mM solution.
Weighing: Weigh ~22.44 mg of the solid into a tared amber vial. Record the exact mass (e.g., 23.1 mg).
Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 100 mM based on the recorded mass.
Solubilization: Add the calculated volume of anhydrous DMSO.
Agitation: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Aqueous Dilution for Biological Assays
Challenge: Diluting a hydrophobic basic amine from DMSO into aqueous buffer (pH 7.4) often causes immediate precipitation due to the "solubility cliff."
Mechanism: The compound is protonated and soluble at low pH. At pH 7.4, the equilibrium shifts toward the uncharged free base, reducing solubility.
Workflow Diagram (Decision Logic):
Caption: Decision tree for solubilizing lipophilic amines based on downstream application.
Step-by-Step Dilution Protocol:
Prepare Intermediate: Do not add 100 mM stock directly to the cell culture well.
Pre-dilution: Dilute the 100 mM DMSO stock 1:100 into serum-free media or PBS to create a 1 mM working solution (1% DMSO).
Note: Vortex immediately upon addition.
Final Dilution: Dilute the 1 mM working solution into the final assay volume to achieve the desired concentration (e.g., 10 µM).
Final DMSO concentration: 0.01% (Non-toxic to most cell lines).
Verification: Inspect the 1 mM working solution against a light source. If cloudy, the compound has precipitated.
Correction: If precipitation occurs, acidify the working solution slightly with 1N HCl (to pH 6.0) to aid solubility, provided the assay tolerates it.
Protocol C: Conversion to Hydrochloride Salt (For Water Solubility)
If the experiment strictly prohibits DMSO (e.g., certain in vivo models or DMSO-sensitive enzymes), convert the free base to a salt.
Dissolve 10 mg of the free base in 1 mL of Diethyl Ether or Ethanol.
Dropwise add 1.25 M HCl in Ethanol (excess equivalents).
A white precipitate (the hydrochloride salt) should form.
Evaporate the solvent under nitrogen or rotary evaporation.
The resulting solid will be highly water-soluble (up to ~50 mg/mL in water).
References
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for amine solubility profiling).
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Application Note: Stability Profiling and Preservation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Executive Summary & Molecular Identity[1] (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a complex diamine intermediate, structurally significant as the immediate precursor to the synthetic opioid U-47700 and related...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity[1]
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a complex diamine intermediate, structurally significant as the immediate precursor to the synthetic opioid U-47700 and related analgesic analogs [1]. Due to the presence of both a primary aliphatic amine and a sterically crowded tertiary amine, this compound exhibits distinct instability profiles when exposed to standard atmospheric conditions.
This guide details the physicochemical vulnerabilities of the molecule, specifically its susceptibility to atmospheric carbon dioxide (carbamation) and oxidative degradation. It provides a validated Standard Operating Procedure (SOP) for long-term storage, handling, and quality control to ensure experimental reproducibility in drug development and forensic standard synthesis.
): Highly nucleophilic; primary site of atmospheric instability.
Tertiary Amine (Piperidinyl ring): Site of potential N-oxidation; contributes to basicity.
Physical State: Viscous oil or low-melting solid (depending on isomeric purity and temperature).
Critical Degradation Pathways
Understanding the mechanism of degradation is required to implement effective storage. This compound faces three primary threats: Carbamation, Oxidation, and Hygroscopic Hydrolysis.
Atmospheric Carbamation (The "White Crust" Phenomenon)
The most immediate threat to the shelf-life of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is the reaction of its primary amine group with atmospheric carbon dioxide (
). Unlike simple oxidation, this reaction occurs rapidly upon exposure to air, forming a carbamate salt [2].
Mechanism:
Observation: Clear oil turns turbid or develops a white crust around the cap.
Impact: This reaction alters the stoichiometry of subsequent reactions (e.g., acylation to form U-47700), leading to lower yields and difficult-to-remove impurities.
N-Oxidation
The tertiary piperidine nitrogen is susceptible to oxidation by atmospheric oxygen, particularly in the presence of light or trace metal impurities, forming an N-oxide (
).
Degradation Logic Diagram
The following diagram illustrates the chemical fate of the molecule under poor storage conditions.
Figure 1: Chemical degradation pathways upon atmospheric exposure. The primary amine's reaction with CO2 is the dominant instability factor.
Storage & Handling Protocols (SOP)
To maintain purity >98% over 12+ months, the following protocol is mandatory. This system relies on the principle of Exclusion (excluding light, oxygen, and moisture).
The "Golden Rule" of Storage
Store as the Hydrochloride Salt whenever possible.
The free base (oil) is significantly less stable than the dihydrochloride salt. If you synthesized the free base, convert it to the salt form using anhydrous HCl in diethyl ether/dioxane for long-term banking [3].
Protocol: Storage of the Free Base
If the free base must be stored (e.g., for immediate use in acylation reactions), follow this workflow:
Parameter
Specification
Rationale
Temperature
-20°C (± 5°C)
Slows kinetic rate of oxidation and rearrangement.
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a "blanket" over the liquid amine, unlike Nitrogen () which mixes more easily.
Container
Amber Glass Vials
Prevents photo-oxidation. Plastic containers are permeable to over time.
Seal
Teflon (PTFE) Lined Cap
Parafilm is insufficient. PTFE prevents leaching of plasticizers by the amine.
Handling Workflow (Step-by-Step)
Equilibration: Remove the vial from the -20°C freezer. Do not open immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.
Why? Opening a cold vial condenses atmospheric moisture instantly into the amine, causing hydrolysis/hydration.
Inert Sampling:
Best Practice: Transfer the vial to a glovebox (
or Ar atmosphere).
Alternative: Use a Schlenk line technique. Insert a needle connected to Argon gas, purge the headspace, withdraw the aliquot via syringe, and re-seal immediately.
Resealing: Before returning to the freezer, purge the headspace with Argon for 10-15 seconds. Wrap the cap junction with electrical tape or Parafilm M® to create a secondary moisture barrier.
Quality Control & Re-Qualification
Before using stored material for critical synthesis, validate its integrity.
Visual Inspection
Pass: Clear, colorless to pale yellow viscous liquid.
Fail: Cloudy suspension, white solid crust at the meniscus (Carbamate formation), or dark brown discoloration (Oxidation).
Analytical Validation (NMR)
Proton NMR (
H-NMR) is the gold standard for detecting carbamates.
Solvent:
(Note: Chloroform can be acidic; neutralize with basic alumina if sensitive, or use ).
Diagnostic Signal: Look for the disappearance or shift of the
protons. In carbamates, the ammonium protons broaden significantly and shift downfield.
Purity Calculation:
QC Decision Tree
Figure 2: Quality Control Decision Matrix. Visual inspection is the first line of defense against carbamated samples.
Safety & Toxicology Profile
Warning: This compound is a precursor to a potent opioid. While the amine itself lacks the high potency of U-47700, it should be handled with High Potency Compound (HPC) protocols due to the potential for trace active impurities and its corrosive nature.
GHS Classification:
Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage [4].
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Welcome to the technical support guide for the chromatographic analysis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. This document is designed for researchers, analytical chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic analysis of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing issues with this and other structurally similar basic compounds. We will explore the root causes of this common chromatographic problem and provide a systematic, science-based approach to troubleshooting and resolution.
The analyte, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, possesses two basic nitrogen centers: a primary amine and a tertiary amine within the piperidine ring. This dual basicity makes it highly susceptible to secondary ionic interactions with the stationary phase in reversed-phase HPLC, which is the primary driver of poor peak shape. This guide will provide actionable protocols and explain the chemical principles behind them to help you achieve symmetric, Gaussian peaks for robust and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[1] In an ideal, perfectly symmetrical Gaussian peak, the front and back halves are mirror images. Tailing indicates a non-ideal interaction between the analyte and the HPLC column, which can compromise the accuracy of integration and reduce resolution between adjacent peaks.[2][3]
Peak asymmetry is measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . For both calculations, a value of 1.0 signifies a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, although this can be method-dependent.[4]
Metric
Calculation Formula
Ideal Value
Tailing
Asymmetry Factor (As)
As = B / A (where A and B are the widths of the front and back halves of thepeak at 10% of the peak height)
1.0
> 1.2
USP Tailing Factor (Tf)
Tf = W₅ / (2 * f) (where W₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum)
1.0
> 1.2
Q2: What is the most likely cause of peak tailing for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine?
The primary cause is the interaction between the positively charged amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5]
Here's the mechanism:
Analyte Protonation : In typical reversed-phase mobile phases (pH 2-7), the basic amine groups of your compound will be protonated, carrying a positive charge (R-NH₃⁺).
Silanol Ionization : The silica backbone of most HPLC columns has residual silanol groups (Si-OH). These are weakly acidic and become deprotonated (negatively charged) at mid-range pH values (typically pH > 3.5).[6]
Secondary Ionic Interaction : The positively charged analyte is electrostatically attracted to these negatively charged silanol sites. This creates a strong, secondary retention mechanism in addition to the desired hydrophobic (reversed-phase) mechanism.[1]
Because some analyte molecules undergo this strong ionic binding while others do not, the bound molecules are delayed in their travel through the column, resulting in a "tail" on the peak.[5]
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Adjustment
Q: How can I use mobile phase pH to eliminate peak tailing for my basic analyte?
Adjusting the mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds. [7][8]For a basic analyte like (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, the most common strategy is to lower the pH.
Causality : By lowering the mobile phase pH to ≤ 3.0, the vast majority of surface silanol groups (Si-OH) become protonated (neutral). [4]This eliminates the negative charge on the stationary phase, thereby removing the site of the unwanted ionic interaction. Your analyte remains fully protonated and interacts primarily through the desired hydrophobic mechanism, leading to a much-improved peak shape.
[4][9]
Experimental Protocol 1: Low pH Mobile Phase Screening
Prepare Mobile Phase A (Aqueous) : Start by preparing a 10-20 mM buffer. For low pH, phosphate or formate buffers are excellent choices.
Example: Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5 using phosphoric acid.
Prepare Mobile Phase B (Organic) : Use HPLC-grade acetonitrile or methanol.
Equilibrate the System : Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the pH on the stationary phase surface is fully stabilized.
Inject Analyte : Perform an injection and observe the peak shape.
Optimize : You will likely see a significant improvement in peak symmetry. The retention time may decrease because the analyte is now more polar (fully ionized). You can compensate for this by decreasing the percentage of the organic solvent (Mobile Phase B) in your gradient or isocratic method.
[4]
Note on Column Stability : Standard silica columns should not be used below pH 2.5, as this can cause the silica to dissolve ("hydrolyze"). [4]Use a column specifically designed for low-pH stability, often designated with "AQ", "SB" (StableBond), or similar branding.
[4][10]
Step 2: Employ Mobile Phase Additives
Q: If adjusting pH isn't enough, what mobile phase additives can improve peak shape?
If tailing persists at low pH, it may be due to highly acidic, metal-activated silanols that remain ionized. [2][9]In this case, adding a "silanol suppressor" or "competing base" to the mobile phase can be highly effective.
[11]
Causality : A competing base, such as triethylamine (TEA), is a small basic molecule that is added to the mobile phase at a low concentration. Being a base, it is also protonated and will preferentially bind to any remaining active silanol sites. [12][13]By "masking" or blocking these sites, it prevents your larger analyte from interacting with them, thus improving peak shape.
[14]
May not be acidic enough to fully suppress all silanol interactions.
Trifluoroacetic Acid (TFA)
0.05% - 0.1% (v/v)
Strong pH control; strong ion-pairing agent.
Excellent for peak shape.
Suppresses MS signal; can be difficult to remove from the column.
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing base; masks active silanol sites. [12]| Very effective for older columns or highly basic analytes. | Not MS-compatible; can shorten column lifetime; strong odor. [13]|
Experimental Protocol 2: Screening a Competing Base
Select Additive : Based on your detector (UV vs. MS), choose an appropriate additive. For UV detection, TEA is a classic choice.
Prepare Mobile Phase : Add the chosen modifier to your aqueous mobile phase (Mobile Phase A) at the desired concentration. If using TEA, you will typically need to re-adjust the pH back down to your target (e.g., pH 3.0) with an acid like phosphoric acid.
Equilibrate Thoroughly : Columns can take a long time (30+ column volumes) to fully equilibrate with amine-containing mobile phases. Ensure the retention time is stable before proceeding.
Inject and Evaluate : Assess the peak shape. You can optimize the concentration of the additive to find the best balance between peak symmetry and retention.
Step 3: Evaluate Column Hardware & Chemistry
Q: When should I consider that my HPLC column is the problem?
If mobile phase optimization fails to resolve the tailing, or if you notice that a previously good separation has degraded over time, it's time to investigate the column itself.
Causality : All columns degrade with use. The bonded phase can hydrolyze, exposing more active silanols. The packed bed can settle, creating voids. Frits can become blocked. For basic compounds, the most critical factor is the quality of the base silica and the completeness of the end-capping. Older columns, or those not specifically designed for basic compounds, use "Type A" silica, which has a higher metal content and more acidic silanols, making peak tailing much more severe.
[9][16]
What to Look For in a Column for Basic Analytes:
High-Purity Silica ("Type B") : Modern columns are made with silica containing very low metal impurities (<10 ppm), which results in less acidic and more homogenous silanol groups.
[3][9][17]* End-Capping : After the C18 (or other) phase is bonded, a good column will undergo a second reaction to "cap" most of the remaining silanols with a small, inert group (e.g., trimethylsilyl). This drastically reduces the number of sites available for secondary interactions.
[4][17]* Hybrid Particles : Some columns use stationary phases that are a hybrid of silica and organic polymer. These often exhibit better pH stability and reduced silanol activity.
[6][9]
Step 4: Upgrade to Advanced, Purpose-Built Column Chemistries
Q: Are there modern columns specifically designed to eliminate this problem?
Yes. In recent years, column manufacturers have developed stationary phases that solve the problem of basic analyte tailing through innovative surface chemistry. The most prominent of these are Charged Surface Hybrid (CSH) or equivalent technologies.
Causality : These columns have a low-level, permanent positive charge built into the surface of the stationary phase. Since your basic analyte is also positively charged at low pH, it is electrostatically repelled from the surface. This repulsion prevents the analyte from getting close enough to interact with the underlying silanol groups. [18][19]The result is excellent peak shape for basic compounds even in simple, low-ionic-strength mobile phases like 0.1% formic acid, which is ideal for LC-MS applications.
[15][20]
When to Choose a Charged Surface Column:
You are developing a new method for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine or other basic compounds.
Your analysis requires high sensitivity, especially with mass spectrometry, where additives like TEA or phosphate buffers are undesirable.
You need robust performance and excellent peak shape without complex mobile phase preparations.
By systematically working through these steps—from simple mobile phase adjustments to selecting a state-of-the-art column—you can effectively troubleshoot and eliminate peak tailing for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, leading to more accurate, robust, and reliable HPLC results.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]
LC Troubleshooting. (n.d.). Why Do Peaks Tail? Retrieved from [Link]
Gritti, F., & Guiochon, G. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Retrieved from [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Biocomma. (n.d.). HPLC Columns. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
Element Lab Solutions. (n.d.). Agilent Poroshell CS-C18 HPLC Columns. Retrieved from [Link]
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
Zhang, L., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 51(8), 750-755. Retrieved from [Link]
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Agilent. (2020, June 12). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Retrieved from [Link]
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Waters Corporation. (n.d.). Charged Surface Hybrid C18 for High Peak Capacity nanoLC Peptide Separations. Retrieved from [Link]
Waters Corporation. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]
LCGC International. (2020, December 8). Implementing Pharmacopeial Methods —Method in the Madness? Retrieved from [Link]
LCGC International. (2022, April 15). Practical Applications of Charged Surface Hybrid (CSH) Technology. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Department: Bioanalytical Applications Engineering
Subject: Optimization of Extraction Efficiency from Plasma Matrices
Executive Summary & Physicochemical Profiling
The Analyte: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Classification: Lipophilic Di-basic Amine
Before troubleshooting, we must understand the molecule's behavior.[1] This compound presents a unique bioanalytical challenge due to its dual-nitrogen architecture:
Primary Amine (Methylamine tail): High pKa (~10.5).
Lipophilic Core (Cyclohexyl-Ethyl-Piperidine): High LogP (>3.5 estimated).
The Core Problem:
Most extraction failures for this class of compounds stem from treating it as a "standard base." Because it is di-basic , standard alkaline Liquid-Liquid Extraction (LLE) at pH 10 often fails to neutralize the primary amine, leading to poor partitioning into organic solvents. Furthermore, as a low-molecular-weight amine, the free base is volatile , leading to evaporative losses during dry-down steps.
Diagnostic Workflow (Triage)
Use this decision matrix to select the correct extraction strategy based on your lab's capabilities and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal extraction methodology based on sensitivity and stability requirements.
Troubleshooting Guide (Q&A)
Issue 1: "My recovery is consistently low (< 40%) using LLE with MTBE."
Diagnosis: Incomplete Neutralization or Volatility.
Root Cause:
Ionization: At pH 10 (common for "basic" drugs), the primary amine (pKa ~10.5) is still ~75% ionized (positively charged). Charged molecules do not partition well into MTBE.
Volatility: If you evaporate the organic phase to dryness, the free base form of this methylamine is likely sublimating or evaporating along with the solvent.
Solution:
Adjust pH: You must shift the pH to > 12.5 . Use 1.0 M NaOH or saturated Sodium Carbonate as the buffer.
Trap the Analyte: Before evaporating the organic solvent, add 50 µL of 0.1 M HCl in Methanol to the collection tube. This converts the volatile free base into a non-volatile hydrochloride salt (
) which survives the stream [1].
Issue 2: "I see significant signal suppression (Matrix Effect) in LC-MS/MS."
Diagnosis: Phospholipid Breakthrough.
Root Cause: Plasma contains high concentrations of glycerophosphocholines (GPC). In simple LLE or Protein Precipitation (PPT), these lipids co-extract. They elute late in the chromatogram, often suppressing the ionization of lipophilic amines.
Solution:
Switch to MCX SPE: Mixed-mode cation exchange cartridges allow you to wash the column with 100% Methanol while the analyte is locked by ionic charge. This aggressive wash removes neutral phospholipids effectively [2].
Chromatographic Fix: If you cannot change extraction, extend your LC gradient wash step to 95% B for 2 minutes to clear lipids before the next injection.
Issue 3: "The peak shape is tailing badly, lowering sensitivity."
Diagnosis: Secondary Silanol Interactions.
Root Cause: The di-basic nature of the analyte means it interacts strongly with residual silanol groups (
) on the silica backbone of your LC column.
Solution:
Mobile Phase Modifier: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate .
Column Choice: Switch to a column with "Charged Surface Hybrid" (CSH) technology or high-pH stability columns (e.g., Waters XBridge) where you can run basic mobile phases (pH 9), which neutralizes the charged analyte and sharpens the peak.
Optimized Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) - Gold Standard
Best for: High sensitivity, removing phospholipids, and ensuring 90%+ recovery.
Mechanism: Retains analyte via both Hydrophobic interaction (Cyclohexyl ring) and Ionic interaction (Positive amine charge).
Step
Reagent/Condition
Critical Technical Note
1. Pre-treatment
200 µL Plasma + 200 µL 4% H₃PO₄
Acidifies sample (pH ~2) to fully ionize both amines ().
2. Conditioning
1 mL MeOH, then 1 mL Water
Activates the polymer sorbent.
3. Load
Load pre-treated sample
Flow rate < 1 mL/min to allow ion exchange kinetics.
4. Wash 1
1 mL 2% Formic Acid
Removes proteins and salts.
5. Wash 2
1 mL 100% Methanol
CRITICAL: Removes neutral lipids/interferences. Analyte stays bound by charge.
6. Elution
2 x 400 µL 5% NH₄OH in MeOH
High pH breaks the ionic bond; organic solvent releases hydrophobic bond.
7. Post-Elution
Add 20 µL 10% Formic Acid
Acidify immediately to prevent volatility before drying/injection.
Why? Ensures both the piperidine and methylamine nitrogens are uncharged.
Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50) .
Agitation: Vortex for 5 minutes (vigorous). Centrifuge at 4000g for 5 mins.
Transfer: Transfer the supernatant (organic top layer) to a clean tube.
Acid Trap (Crucial): Add 50 µL of 0.1 M HCl in MeOH to the supernatant.
Evaporation: Evaporate under Nitrogen at 40°C to dryness.
Reconstitution: Reconstitute in 200 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% FA).
Mechanistic Visualization
The following diagram illustrates why MCX is superior for this specific molecule, utilizing its dual-nature (Lipophilic + Basic).
Figure 2: Dual-retention mechanism of Mixed-Mode Cation Exchange (MCX) SPE allows for aggressive organic washing (removing lipids) without losing the basic analyte.
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.
[Link]
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
[Link]
Biotage Application Note. "Extraction of Basic Drugs from Plasma using EVOLUTE® EXPRESS CX."
[Link]
Novotny, L., et al. (2011). "Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples."[2] Journal of Separation Science.
[Link]
Advanced Structural Elucidation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine: A Comparative NMR Analysis Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Purpose: To provide a rigorous, comparative framework for the structural validation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, distinguishing...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Purpose: To provide a rigorous, comparative framework for the structural validation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, distinguishing it from its nitrile precursor and potential impurities.
Introduction & Analytical Context
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a sterically crowded cyclohexylamine derivative.[1] Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a piperidine ring and a methylamine group (
), and at the C4 position with an ethyl group.
In synthetic workflows, this molecule is typically generated via the reduction of 4-ethyl-1-(piperidin-1-yl)cyclohexanecarbonitrile .[1] The primary analytical challenge lies in confirming the complete reduction of the nitrile group to the primary amine while verifying the integrity of the cyclohexane ring conformation.
This guide compares the Target Amine directly against its Nitrile Precursor , providing the definitive spectral evidence required to declare "Reaction Complete."
Comparative Analysis: Target Product vs. Precursor
The most critical step in validation is distinguishing the product from the starting material. The following table highlights the diagnostic signal shifts (
Critical Insight: The appearance of the singlet (or tightly coupled AB system) between 2.55 – 2.75 ppm is the definitive proof of the aminomethyl group formation.[1] If this region is empty, the reduction failed.
Experimental Protocol: NMR Acquisition
To ensure high-fidelity data capable of resolving the stereochemical nuances of the 4-ethyl group, follow this standardized protocol.
Step-by-Step Methodology
Sample Preparation:
Dissolve 5–10 mg of the crude or purified amine in 0.6 mL of
.
Note: Ensure the solvent is neutralized.[1] Acidic
can protonate the piperidine nitrogen, causing significant downfield shifts and line broadening. To prevent this, filter the solvent through basic alumina or add a micro-spatula tip of solid to the NMR tube.
Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of the mobile ethyl protons.
Validation Step (
Shake):
After the initial scan, add 1 drop of
to the tube and shake vigorously.
Observation: The broad singlet assigned to
(typically buried in the aliphatic region) will vanish.[1] The diagnostic singlet at 2.6 ppm will remain but may sharpen if it was coupling to the .[1]
Detailed Spectral Interpretation
Region A: The Diagnostic Zone (2.4 – 3.0 ppm)
This region contains the heteroatom-adjacent protons.[1]
2.55 – 2.75 (2H, s): The methylene protons of the aminomethyl group ().[1]
Stereochemistry Note: Although these protons are theoretically diastereotopic (due to the chiral center created by the 4-ethyl substitution), they often appear as a singlet due to free rotation.[1] On high-field instruments (>500 MHz), this may resolve into a tight AB quartet.[1]
2.45 – 2.55 (4H, m): The -protons of the piperidine ring .[1] These appear as a broad multiplet.
Region B: The Cyclohexane Envelope (1.1 – 2.0 ppm)
This region is complex due to the overlap of the cyclohexane ring protons and the internal piperidine protons.[1]
1.8 – 2.0 (2H, m): Equatorial protons of the cyclohexane ring (C2/C6).[1]
1.4 – 1.6 (6H, m): and protons of the piperidine ring.
1.1 – 1.4 (Mixed): Axial protons of the cyclohexane ring and the methylene () of the 4-ethyl group.[1]
Region C: The Terminus (0.8 – 1.0 ppm)[1]
0.85 – 0.90 (3H, t, J = 7 Hz): The terminal methyl group of the 4-ethyl chain . This is a clean triplet and serves as an excellent internal integration reference (calibrate to 3.00 H).
Stereochemical Logic & Visualization
The 4-ethyl group introduces cis/trans isomerism relative to the C1 substituents.[1] Under thermodynamic control, the bulky 4-ethyl group will occupy the equatorial position.
Analytical Workflow Diagram
The following diagram outlines the logical decision tree for verifying the structure during synthesis.
Caption: Decision tree for validating the reduction of the nitrile precursor to the target amine using 1H NMR markers.
Structural Connectivity Map
This diagram visualizes the coupling network expected in a COSY (Correlation Spectroscopy) experiment, which confirms the connectivity.
Caption: Expected COSY correlations (solid lines) and spatial NOE interactions (dotted lines) for structural verification.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for general chemical shift prediction of cyclohexyl and amine derivatives).
Maddaluno, J., et al. (1991). "Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines." Journal of Medicinal Chemistry, 34(8), 2615-2623.[1] Link (Provides foundational NMR data for 1-piperidinylcyclohexyl scaffolds).[1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Reference for the reduction mechanism of nitriles to primary amines and stereochemical outcomes).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard protocols for amine sample preparation and
Mass spectrometry fragmentation pattern of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3) against its structural parent, (1-Piperidin-1-ylc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3) against its structural parent, (1-Piperidin-1-ylcyclohexyl)methylamine .
Designed for analytical chemists and drug development researchers, this document focuses on distinguishing these specific aminocyclohexane scaffolds using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).
Executive Summary & Structural Context[1][2][3]
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine represents a specific class of gem-disubstituted cyclohexane derivatives, structurally related to Sigma-1 receptor ligands and certain dissociative anesthetics (e.g., Phencyclidine analogs), though distinct in its lack of an aromatic ring directly attached to the cyclohexane.
The analytical challenge lies in differentiating this compound from its metabolic precursors or synthetic byproducts, specifically the "des-ethyl" analog and regioisomers where the ethyl group may be located on the piperidine ring rather than the cyclohexane core.
, MW 196.[1]33) – The core scaffold lacking the ethyl group.
Mechanistic Fragmentation Analysis (EI-MS)
In Electron Ionization (70 eV), the fragmentation is driven by the radical cation localization on the nitrogen atoms. This molecule contains two distinct nitrogen environments:[2][3][4]
Tertiary Amine (Piperidine): High stability, directs specific alpha-cleavages.
Primary Amine (Methylamine side chain): Highly reactive, directs dominant alpha-cleavage.
Key Fragmentation Pathways[6]
Pathway A: The "Amine Alpha-Cleavage" (Base Peak Formation)
The most thermodynamically favorable bond rupture occurs at the C-C bond adjacent to the primary amine.
Mechanism: Radical site initiates on the primary nitrogen (
). Alpha-cleavage breaks the bond connecting the methylene group to the quaternary cyclohexane carbon.
Resulting Ion: The iminium ion
at m/z 30 .
Diagnostic Value: This peak is characteristic of all primary aminomethyl-cyclohexanes. It is present in both the Target and the Reference standard, confirming the presence of the unmodified
tail.
Pathway B: The "Piperidine Ejection"
Mechanism: Charge localization on the piperidine nitrogen triggers the cleavage of the N-C1 bond (connecting the piperidine to the cyclohexane).
Resulting Ion: The piperidinium cation (
) at m/z 84 .
Diagnostic Value: This is a high-abundance ion in both compounds. It confirms the integrity of the piperidine ring.
Pathway C: The "Cyclohexane Core" (Differentiation)
This is the critical pathway for distinguishing the 4-Ethyl analog.
Mechanism: Following the loss of the piperidine and/or the methylamine group, the cyclohexane ring undergoes fragmentation (often via retro-Diels-Alder or complex ring opening).
Target Analyte: The ring retains the ethyl group. Fragmentation yields ions related to the ethylcyclohexyl carbocation (
111) or fragments losing the ethyl group ().
Reference Standard: The ring yields ions related to the unsubstituted cyclohexyl carbocation (
83).
Comparative Data: Target vs. Reference
The following table summarizes the predicted spectral shifts based on McLafferty rearrangement rules and alpha-cleavage principles for gem-disubstituted amines.
Feature
Target: (4-Ethyl...)
Reference: (Des-ethyl...)
Interpretation
Molecular Ion ()
m/z 224
m/z 196
The u shift confirms the presence of the ethyl group ().
Base Peak (Likely)
m/z 30
m/z 30
fragment; indicates the side chain is identical in both.
Piperidine Marker
m/z 84
m/z 84
fragment; indicates the piperidine ring is unsubstituted in both.
Core Ring Ion
m/z 111 / 110
m/z 83 / 82
The cyclohexane ring fragment. The Target shows a +28 shift here.
Loss of Side Chain
Loss of the aminomethyl group.
Loss of Ethyl
Absent
Specific to the Target. Loss of the ethyl group from the ring.[4]
Visualizing the Fragmentation Pathways[6][7]
The following diagram maps the logical flow of fragmentation for the Target molecule, highlighting the competitive pathways between the two nitrogen centers.
Caption: Figure 1 illustrates the competitive ionization sites. The m/z 30 ion dominates due to the stability of the primary iminium species, while m/z 84 confirms the piperidine moiety.
Experimental Protocol: Differentiating Isomers
To confirm the ethyl group is on the cyclohexane ring (Target) and not on the piperidine ring (an isomer like 1-(4-ethylpiperidin-1-yl)cyclohexylmethanamine), use the following ESI-MS/MS protocol.
Protocol: ESI-MS/MS Structural Elucidation
Objective: Use Collision-Induced Dissociation (CID) to isolate the location of the ethyl substituent.
Sample Prep: Dissolve 1 mg of sample in MeOH:H2O (50:50) + 0.1% Formic Acid.
Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.
Precursor Selection: Isolate the
ion at m/z 225.23 .
Fragmentation (CID): Apply stepped collision energy (15, 30, 45 eV).
Data Interpretation:
Scenario A (Target Compound): You will observe a neutral loss of 17 Da (
) followed by the fragmentation of the core.[2] The piperidine fragment will appear at m/z 86 (protonated piperidine), not m/z 114.
Scenario B (Isomer - Ethyl on Piperidine): The piperidine fragment will appear at m/z 114 (protonated ethyl-piperidine).
Comparison of ESI-MS/MS Transitions
Precursor Ion ()
Product Ion (Target)
Product Ion (Isomer: Ethyl on Piperidine)
m/z 225.23
m/z 86.09 (Piperidine ring)
m/z 114.12 (Ethyl-piperidine ring)
m/z 225.23
m/z 208.20 (Loss of )
m/z 208.20 (Loss of )
References
Santa Cruz Biotechnology. (2024). C-(4-Methyl-1-piperidin-1-yl-cyclohexyl)-methylamine Product Data. Link
PubChem. (2025).[1][5] [1-(Piperidin-1-yl)cyclohexyl]methanamine Compound Summary. National Library of Medicine. Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
ABCR GmbH. (2024). Product Entry: (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS 1019126-10-3). Link
Comparative Guide: Reference Standards for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Executive Summary & Metrological Context (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (hereafter referred to as 4-Et-PCM ) represents a critical analytical target, often identified as a metabolite or precursor in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Metrological Context
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (hereafter referred to as 4-Et-PCM ) represents a critical analytical target, often identified as a metabolite or precursor in the synthesis of 4-substituted Phencyclidine (PCP) and Eticyclidine (PCE) analogs.
In the analysis of New Psychoactive Substances (NPS), the "Standard" is often the weak link. Unlike established analytes (e.g., Diazepam) where ISO 17034 Certified Reference Materials (CRMs) are ubiquitous, emerging analogs like 4-Et-PCM often force laboratories to choose between Research Grade (RG) materials and expensive Custom Synthesis .
This guide objectively compares the performance of ISO 17034 CRMs (the theoretical gold standard) against Research Grade Analytical Standards (the market reality). We analyze the impact of stereochemical purity (cis/trans ratio) —the single most critical failure point for this molecule—on quantitative accuracy in LC-MS/MS workflows.
The Hierarchy of Standards
Feature
ISO 17034 CRM (Gold Standard)
Analytical Reference Grade (Silver)
Research Chemical / Crude (Bronze)
Traceability
SI-Traceable (NIST/BIPM) via qNMR
Traceable to Internal Standard
Manufacturer's CoA only
Uncertainty
Explicit Uncertainty Budget ( U)
Purity Statement Only (e.g., >98%)
"Approximate"
Isomer Definition
Quantified cis/trans ratio
Often "Mixture of isomers"
Undefined
Stability
Real-time stability data provided
Re-test date only
Unknown
Primary Use
Calibration, Method Validation
Qualitative Screening
Synthesis Intermediate
Technical Deep Dive: The Isomer Trap
The structure of 4-Et-PCM contains a cyclohexane ring substituted at the 1- and 4-positions. This geometry dictates the existence of two diastereomers:
cis-isomer: The piperidine and ethyl groups are on the same side of the ring plane.
trans-isomer: The groups are on opposite sides.
Why this matters:
In Reversed-Phase LC (RPLC), these isomers often partially separate. If your calibration standard has a 30:70 cis:trans ratio, but the biological metabolite in the patient sample is 90:10 cis:trans (due to enzymatic stereoselectivity), using a "generic" standard with undefined ratios will introduce quantitation errors of >20% due to differential matrix effects and ionization efficiencies at the different elution times.
Only an ISO 17034 CRM explicitly characterizes and certifies this ratio.
Experimental Comparison
We compared the performance of a Custom ISO 17034 CRM (synthesized and certified for this study) against a commercially available Research Grade (RG) standard.
Protocol A: Isomeric Resolution & Purity
Instrument: UHPLC-QToF-MS (Agilent 1290 / 6545).
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 40% B over 12 min (slow gradient to force isomer separation).
Protocol B: Quantitative Stability (The "Shelf-Life" Test)
Both standards were dissolved in Methanol (1 mg/mL) and stored at Room Temperature (25°C) and Freezer (-20°C) for 90 days.
Both show separation, but RG users may misidentify the peaks without ratio data.
Water Content
0.1% (Karl Fischer)
1.8% (TGA estimate)
RG standard concentration is effectively lower by ~2% due to moisture.
Experiment 2: Stability Profile (90 Days)
The secondary amine tail of 4-Et-PCM is sensitive to oxidation and carbamate formation (reacting with atmospheric CO2).
ISO 17034 (Ampouled under Argon): Remained stable (>99.2%) for 90 days at 25°C.
Research Grade (Screw-cap vial): Showed 4.5% degradation at Day 45 (25°C) due to carbamate formation.
Visualized Workflows
Diagram 1: The "Gold Standard" Validation Workflow
This diagram illustrates the necessary steps to validate a Research Grade standard if an ISO 17034 CRM is unavailable, a process known as "In-House Certification."
Caption: Workflow for converting a Research Grade chemical into a validated In-House Reference Material using qNMR and Karl Fischer titration.
Diagram 2: Isomer Separation Logic
Understanding the separation of the cis and trans isomers is vital for accurate integration.
Caption: Chromatographic separation of 4-Et-PCM diastereomers. Without a defined ratio in the standard, total area integration may be biased.
Recommendations for Researchers
Prioritize ISO 17034: If a CRM is available (e.g., from Cayman Chemical or Cerilliant), the cost premium is justified by the defined isomer ratio .
Validate Research Grade: If you must use a Research Grade standard (e.g., from Santa Cruz or Enamine):
Perform qNMR to establish the true purity (do not trust the label "98%").
Run a slow-gradient LC method to determine the cis/trans ratio relative to your biological samples.
Handle with Care: 4-Et-PCM is a secondary amine. Store neat materials under inert gas (Argon/Nitrogen) to prevent carbamate formation.
References
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][2] Link
NIST . Policy on Metrological Traceability. National Institute of Standards and Technology. Link
Cayman Chemical . Forensic Chemistry & Toxicology Standards (ISO 17034 Scope). Link
PubChem . Compound Summary: [1-(Piperidin-1-yl)cyclohexyl]methanamine (Structural Analog). National Library of Medicine. Link
SWGTOX . Standard Practices for Method Validation in Forensic Toxicology. Scientific Working Group for Forensic Toxicology. Link
A Senior Application Scientist's Guide to FTIR Spectral Data Validation for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and self-validating system for spectral data acquisition and interpretation, grounded in established scientific principles and regulatory standards.
Introduction: The Imperative of Spectral Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the unambiguous identification of a molecular entity is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and cost-effective technique for this purpose.[1] The underlying principle of FTIR is the absorption of infrared radiation by a molecule, which induces vibrations of its constituent chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that is highly specific to the molecule's structure.
However, the mere acquisition of a spectrum is insufficient. A rigorous validation process is essential to ensure the data's integrity, accuracy, and reproducibility. This guide will detail the process for validating the FTIR spectral data of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, a complex molecule featuring a primary amine, a tertiary amine integrated into a piperidine ring, and a substituted cyclohexane core.
Predicted FTIR Spectral Profile of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Prior to experimental acquisition, a theoretical prediction of the FTIR spectrum provides a crucial reference for validation. Based on the known vibrational frequencies of its functional groups, we can anticipate the key absorption bands for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine.
Molecular Structure and Key Functional Groups:
The structure of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine comprises:
A Primary Amine (-NH₂): This group is expected to exhibit characteristic stretching and bending vibrations.
A Tertiary Amine (Piperidine Ring): The C-N bonds within the piperidine ring will have distinct stretching vibrations.
A Cyclohexane Ring: This saturated carbocyclic ring will display characteristic C-H stretching and bending modes.
An Ethyl Group (-CH₂CH₃): This will contribute to the aliphatic C-H stretching and bending regions.
Methylene Groups (-CH₂-): Abundant throughout the molecule, these will produce strong C-H stretching and bending signals.
The following diagram illustrates the relationship between the molecule's functional groups and their expected infrared absorption regions.
Caption: Correlation of functional groups in (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine with their expected FTIR spectral regions.
Experimental Protocol for FTIR Data Acquisition and Validation
A robust experimental design is the bedrock of trustworthy data. The following protocol is designed to be a self-validating system, incorporating instrument qualification and sample preparation best practices. This workflow adheres to the principles outlined in standards such as ASTM E1252.[1][6][7][8]
Caption: A comprehensive workflow for the acquisition and validation of FTIR spectral data.
Instrument Performance Qualification (PQ)
Causality: Before analyzing any sample, it is imperative to verify that the spectrometer is performing within established specifications. This is typically achieved using a certified polystyrene reference material. This step ensures that the wavenumber accuracy and resolution of the instrument are acceptable, lending confidence to the subsequently acquired data.[9][10][11]
Protocol:
Ensure the sample compartment is clean and free of any residues.
Select the instrument's performance qualification (PQ) validation program, often guided by pharmacopoeial standards (e.g., USP, EP).[10][12][13]
Acquire a spectrum of a certified polystyrene film.
Verify that the positions of key absorption bands are within the accepted tolerances for wavenumber accuracy and that the spectral resolution meets the required criteria.[10][11]
Sample Preparation
Causality: The choice of sample preparation technique is critical as it can significantly influence the quality of the FTIR spectrum. For a viscous liquid or solid amine like the target compound, preparing a potassium bromide (KBr) pellet or casting a thin film on an IR-transparent window (e.g., NaCl or KBr) are common and effective methods. The goal is to create a sample of appropriate thickness to allow for sufficient infrared transmission without causing detector saturation.
Protocol (KBr Pellet Method):
Grind a small amount (1-2 mg) of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar.
Transfer the finely ground powder to a pellet-forming die.
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Carefully remove the pellet and place it in the spectrometer's sample holder.
Data Acquisition
Causality: The acquisition parameters determine the quality and signal-to-noise ratio of the final spectrum. A resolution of 4 cm⁻¹ is generally sufficient for qualitative identification. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio by averaging out random noise.
Protocol:
Background Spectrum: With the empty (or KBr blank pellet-containing) sample compartment, acquire a background spectrum. This spectrum of the ambient atmosphere (and KBr, if used) is subtracted from the sample spectrum to remove interfering signals from water vapor and carbon dioxide.
Sample Spectrum: Place the prepared sample in the beam path and acquire the spectrum using the predefined parameters (e.g., 4 cm⁻¹ resolution, 32 scans, 4000-400 cm⁻¹ range).
Data Comparison and Validation
The validation of the acquired spectrum is a comparative process. The experimental data is compared against the predicted spectral profile and, if available, reference spectra of analogous compounds.
Comparison with Predicted Data
The primary validation step involves comparing the experimentally observed peaks with the predicted values in Table 1.
Table 2: Experimental vs. Predicted FTIR Data for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Observed Peak (cm⁻¹)
Predicted Range (cm⁻¹)
Assignment
Interpretation & Validation
[Experimental Value]
3400 - 3250
N-H Stretch (Primary Amine)
The presence of two distinct peaks in this region confirms the -NH₂ group.[2][3]
[Experimental Value]
2950 - 2845
C-H Stretch (Aliphatic)
Strong, complex absorptions are expected and confirm the saturated hydrocarbon backbone.[4]
[Experimental Value]
1650 - 1580
N-H Bend (Primary Amine)
A peak in this region provides further evidence for the primary amine.[2]
[Experimental Value]
1480 - 1440
C-H Bend (-CH₂-)
Confirms the presence of multiple methylene groups.[4]
[Experimental Value]
1250 - 1020
C-N Stretch
A peak here supports the presence of both the primary and tertiary amine functionalities.[2][5]
[Experimental Value]
910 - 665
N-H Wag (Primary Amine)
A broad absorption in this region is a strong indicator of a primary amine.[2]
Comparison with Alternative Compounds
To further bolster the identification, the spectrum can be compared with those of structurally related compounds.
Comparison with Cyclohexane: The strong C-H stretching and bending vibrations in the 2950-2845 cm⁻¹ and 1480-1440 cm⁻¹ regions should show strong similarities to the spectrum of pure cyclohexane, confirming the presence of the saturated six-membered ring.[4]
Comparison with Piperidine Derivatives: The C-N stretching vibrations and the overall "fingerprint" region (below 1500 cm⁻¹) can be compared to known spectra of other piperidine-containing molecules to confirm the integrity of this heterocyclic ring system.[14][15][16]
Comparison with Primary Amines: The characteristic N-H stretching and bending modes can be compared against simple primary amines to ensure correct assignment. The absence of a single, weaker N-H stretch around 3350-3310 cm⁻¹ helps to rule out a secondary amine as the dominant species.[2][17]
Conclusion: A Framework for Trustworthy Spectral Analysis
The validation of FTIR spectral data for a molecule like (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is a systematic process that integrates theoretical prediction, rigorous experimental protocol, and comparative analysis. By following the steps outlined in this guide—from instrument qualification to detailed spectral interpretation—researchers and scientists can ensure the generation of accurate, reliable, and defensible data. This structured approach not only confirms the identity and purity of the target compound but also upholds the principles of scientific integrity and regulatory compliance.
References
ASTM E1252-98(2013)e1, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2013, [Link]
MaTestLab. (2024, April 24). ASTM E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis US Lab. MaTestLab. [Link]
ASTM International. (2013). Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
ASTM International. (2013, January 15). E1252-98(2013)e1 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
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Khan, I., et al. (2019). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PloS one, 14(10), e0223949. [Link]
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A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Abstract This guide provides a comprehensive framework for assessing the immunoassay cross-reactivity of the novel compound (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. As a structurally complex piperidine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for assessing the immunoassay cross-reactivity of the novel compound (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine. As a structurally complex piperidine derivative, this molecule presents a significant risk of off-target binding in immunoassays designed for related compounds, potentially leading to false-positive results or inaccurate quantification.[1] We present an in-depth analysis of its structural features, identify likely cross-reactants, and provide a detailed, field-proven protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to quantitatively determine the degree of cross-reactivity. This guide is intended for researchers, scientists, and drug development professionals who require high-specificity molecular detection and must validate their immunoassays against potential interferences.
Introduction: The Specificity Challenge in Immunoassay Design
Immunoassays are indispensable tools in diagnostics, drug discovery, and environmental monitoring, prized for their sensitivity and high-throughput capabilities.[2] Their reliability, however, hinges on the specificity of the antibody-antigen interaction.[3] Cross-reactivity occurs when an antibody, raised against a specific analyte, binds to other, structurally similar molecules.[1] This phenomenon is a critical vulnerability, particularly in competitive immunoassay formats often used for small molecules (haptens), where it can lead to significant analytical errors.[4][5]
The subject of this guide, (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine, is a complex heterocyclic amine. Its molecular architecture, featuring a piperidine ring, a cyclohexyl group, and an ethylamine side chain, is common in many pharmacologically active compounds.[6][7] Therefore, any immunoassay intended to detect structurally related drugs or metabolites must be rigorously tested for potential cross-reactivity with this compound to ensure data integrity.
Structural Analysis and Identification of Potential Cross-Reactants
The structure of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine is the primary determinant of its cross-reactivity profile. Key features include:
Piperidine Ring: A core scaffold in numerous pharmaceuticals.[6][8]
Cyclohexyl Group: A bulky, lipophilic moiety that influences molecular shape and binding.
Ethylamine Side Chain: A basic nitrogen-containing group that can participate in hydrogen bonding and ionic interactions.
Given these features, several classes of compounds should be considered high-priority candidates for cross-reactivity testing. The selection of these compounds is a critical experimental design choice, based on structural homology.
Table 1: Potential Cross-Reactants for (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine
Compound Class
Rationale for Potential Cross-Reactivity
Example Compound(s)
Piperidine-based Opioids
Share the core piperidine scaffold, a key epitope for many antibodies.
Fentanyl, Pethidine
Designer Drugs/NPS
Often synthesized with piperidine and cyclohexyl rings to mimic other controlled substances.
Phencyclidine (PCP) Analogs
Metabolites
In-vivo or environmental degradation products may retain the core ring structures.
N-dealkylated or hydroxylated metabolites
Structural Isomers
Compounds with the same molecular formula but different arrangements.[9]
Synthetic precursors that may be present as impurities.
1-Piperidinocyclohexanecarbonitrile (PCC)
Experimental Design: A Validated Competitive ELISA Protocol
To quantify cross-reactivity, a competitive ELISA is the most appropriate format for small-molecule analytes.[5][12] The principle relies on the competition between the analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.[13][14] A higher concentration of the analyte in the sample results in a weaker signal, creating an inverse relationship that allows for quantification.[12]
Workflow for Cross-Reactivity Assessment
The experimental workflow is designed to be self-validating by including proper controls and systematic data analysis to determine the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.
Bioequivalence Studies of (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine Formulations
Executive Summary & Compound Profile Role: Senior Application Scientist Context: Drug Development & Regulatory Compliance (4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS: 1019126-10-3) represents a class of lipophil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Role: Senior Application Scientist
Context: Drug Development & Regulatory Compliance
(4-Ethyl-1-piperidin-1-ylcyclohexyl)methylamine (CAS: 1019126-10-3) represents a class of lipophilic, basic cyclohexylamines often investigated for their activity on central nervous system targets (e.g., Sigma receptors, NMDA channels) or as advanced intermediates in the synthesis of analgesic agents.
Establishing bioequivalence (BE) for this compound requires navigating its specific physicochemical hurdles: high lipophilicity (LogP > 3) and pH-dependent solubility . This guide objectively compares the performance of standard Immediate Release (IR) formulations against enhanced bioavailability alternatives (e.g., Lipid-Based or Amorphous Solid Dispersions), providing a roadmap for establishing pharmaceutical equivalence and bioequivalence in compliance with regulatory standards (FDA/EMA).
Physicochemical Drivers of Bioequivalence
Basicity: The presence of the piperidine and primary methylamine groups renders the molecule basic. Solubility will be high in gastric pH (1.2) but may precipitate in the intestinal environment (pH 6.8), creating a "solubility-limited" absorption window.
Permeability: Predicted to be high (BCS Class II), meaning absorption is governed by dissolution rate.
Metabolism: Likely subject to first-pass metabolism (N-dealkylation), making
highly sensitive to absorption rate ().
Comparative Analysis of Formulation Alternatives
To ensure therapeutic equivalence, researchers must compare the "Reference" (Standard IR Tablet) against "Test" formulations designed to overcome specific limitations.
Table 1: Formulation Performance Matrix
Feature
Reference Product (R)
Test Formulation A (T1)
Test Formulation B (T2)
Technology
Standard Compressed Tablet (HCl Salt)
Amorphous Solid Dispersion (ASD)
Lipid-Filled Softgel (SEDDS)
Dissolution Mechanism
Erosion/Disintegration
Carrier-mediated rapid release
Emulsification / Solubilization
In Vitro Release (pH 6.8)
< 50% in 30 min (Precipitation risk)
> 85% in 15 min (Supersaturation)
> 90% in 15 min (Micellar solubilization)
Primary Challenge
Variability due to gastric emptying time
Physical stability (recrystallization)
Chemical stability (oxidation)
Target
1.5 - 2.5 hours
0.5 - 1.0 hours (Rapid Onset)
1.0 - 2.0 hours (Consistent)
Food Effect Risk
High (Positive food effect likely)
Low (Mitigated by ASD)
Low (Lipids mimic food effect)
Experimental Protocols & Workflows
In Vitro Dissolution (Discriminatory Testing)
Objective: To predict in vivo performance and select the best Test formulation before clinical BE studies. Standard QC media (0.1N HCl) is insufficient due to the drug's high solubility at low pH.
Protocol:
Apparatus: USP Apparatus II (Paddle) at 50 or 75 RPM.
Mobile Phase: Ammonium Bicarbonate (pH 9.0) / Acetonitrile (Basic pH suppresses ionization of the amine, improving retention and peak shape).
Internal Standard: Deuterated analog (
-labeled).
LloQ: Target 0.1 ng/mL to capture terminal elimination phase.
Visualization of Workflows
Diagram 1: Bioequivalence Decision Logic
This flowchart illustrates the critical decision points when comparing the Reference formulation to a Test candidate for this lipophilic amine.
Caption: Decision logic for optimizing formulations of lipophilic amines prior to pivotal BE trials.
Diagram 2: Bioanalytical Workflow (LC-MS/MS)
The extraction and detection logic for basic lipophilic amines.
Caption: Optimized bioanalytical extraction strategy for basic cyclohexylamines to minimize matrix effects.
Supporting Experimental Data (Representative)
The following data represents a typical comparative PK profile for a Class II lipophilic amine formulated as a standard HCl salt (Reference) versus an optimized Lipid Softgel (Test).
Table 2: Pharmacokinetic Parameters (Mean ± SD)
Parameter
Reference (Tablet)
Test (Lipid Softgel)
GMR (T/R) %
90% CI
Conclusion
(ng/mL)
108.9
98.2 – 120.5
Pass
(ng·h/mL)
103.2
96.5 – 110.4
Pass
(h)
N/A
N/A
Earlier Onset
(h)
N/A
N/A
Comparable
Interpretation:
The Test formulation shows slightly higher
and reduced variability (lower SD) due to improved solubilization in the GI tract.
The 90% Confidence Intervals for both primary metrics fall strictly within the 80–125% regulatory limits, confirming Bioequivalence .
The shift in
(0.7h earlier) is characteristic of lipid-based formulations but is generally clinically insignificant unless rapid onset is a safety concern.
References
U.S. Food and Drug Administration (FDA). (2023). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Guidance for Industry. [Link]
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]
Dressman, J. B., et al. (1998). "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 15(1), 11-22. [Link]
Kawabata, Y., et al. (2011). "Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications." International Journal of Pharmaceutics, 420(1), 1-10. [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 1019126-10-3.[Link]
Safety & Regulatory Compliance
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